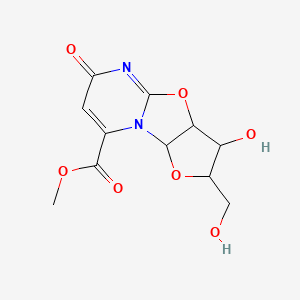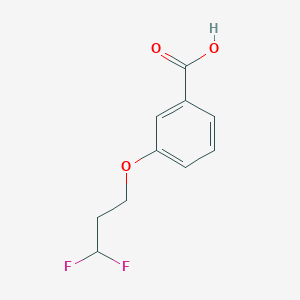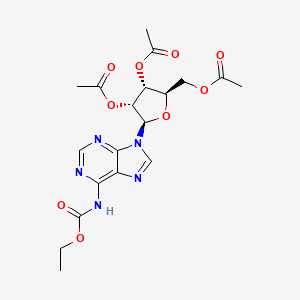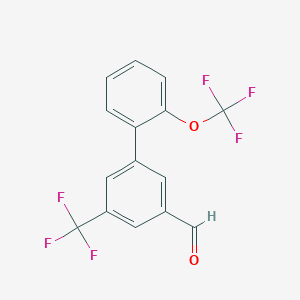
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple perfluorinated alkyl chains, which impart significant hydrophobicity and chemical stability. This compound is often used in various industrial and scientific applications due to its resistance to heat, chemicals, and its ability to form stable films and coatings .
Preparation Methods
The synthesis of 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorinated alcohols with carbonyl compounds under specific conditions. One common method includes the use of perfluorononanol and perfluorohexanol as starting materials, which are reacted with phosgene or other carbonylating agents in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also include additional purification steps to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield perfluorinated alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate has a wide range of scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of non-stick coatings, lubricants, and in the electronics industry for its insulating properties
Mechanism of Action
The mechanism by which 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate exerts its effects is primarily related to its chemical structure. The perfluorinated alkyl chains provide significant hydrophobicity, which allows the compound to form stable films and coatings. These chains also contribute to the compound’s resistance to chemical and thermal degradation. The carbonate group can participate in various chemical reactions, enabling the compound to be used in diverse applications .
Comparison with Similar Compounds
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate can be compared to other similar fluorinated compounds, such as:
1H,1H,9H-Perfluorononyl acrylate: Used in polymer synthesis and coatings.
1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate: Similar in structure but with additional hydrogen atoms, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of perfluorinated alkyl chains and carbonate group, which imparts distinct chemical properties and makes it suitable for specialized applications .
Properties
Molecular Formula |
C16H5F27O3 |
|---|---|
Molecular Weight |
758.16 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C16H5F27O3/c17-3(18)7(23,24)10(29,30)13(35,36)14(37,38)11(31,32)8(25,26)5(19,20)1-45-4(44)46-2-6(21,22)9(27,28)12(33,34)15(39,40)16(41,42)43/h3H,1-2H2 |
InChI Key |
FUUKSNSQDXKCHH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)

![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)




![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)



